molecular formula C11H12FNO2 B2647335 (4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate CAS No. 338404-21-0

(4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate

Cat. No. B2647335
CAS RN: 338404-21-0
M. Wt: 209.22
InChI Key: JIMXLSDLPAULLJ-BQYQJAHWSA-N
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Description

(4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the well-known synthetic cannabinoid MDMB-BICA, which has been used extensively in research studies.

Scientific Research Applications

Photoalignment of Nematic Liquid Crystals

A study focused on derived prop-2-enoates, including those with fluoro-substituents similar to (4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate, demonstrates their ability to promote excellent photoalignment of nematic liquid crystals. The inclusion of fluoro-substituents notably improves photoalignment compared to non-fluorinated counterparts, showing the potential of these materials in liquid crystal display (LCD) technologies (Hegde et al., 2013).

Fluorescent Molecular Probes

Compounds structurally related to (4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate, featuring dimethylamino and sulfonyl groups, have been developed as new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful for creating ultrasensitive fluorescent molecular probes for studying biological events and processes due to their significant changes in fluorescence based on the solvent's polarity (Diwu et al., 1997).

Photophysical Characteristics and Applications

A specific fluorophore, closely related to (4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate, has been synthesized and studied for its electronic absorption and emission characteristics in various solvents. This study showcases the potential application of the dye in organic photoemitting diodes and as a probe for determining the critical micelle concentration of surfactants, highlighting its versatile applications in materials science and analytical chemistry (Pannipara et al., 2015).

properties

IUPAC Name

(4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-13(2)8-7-11(14)15-10-5-3-9(12)4-6-10/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXLSDLPAULLJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate

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